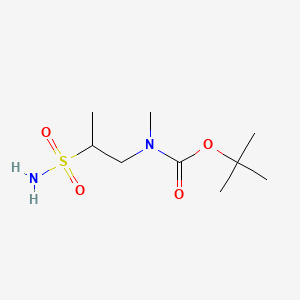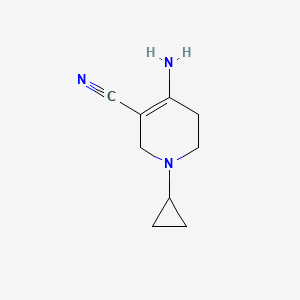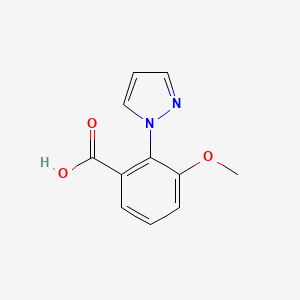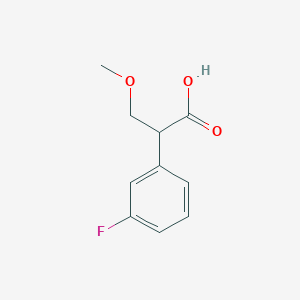![molecular formula C10H10BrNO B13470937 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methylidene group, and an oxepino-pyridine ring system
Métodos De Preparación
The synthesis of 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepino-pyridine ring system. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) as brominating agents and the presence of catalysts like Lewis acids, are crucial for achieving high yields and purity .
Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxepino-pyridine derivatives .
Aplicaciones Científicas De Investigación
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism by which 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often determined through experimental studies, including molecular docking and in vitro assays .
Comparación Con Compuestos Similares
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine can be compared with other similar compounds, such as:
4-bromo-9,9-dimethyl-9H-fluorene: Another brominated heterocyclic compound with applications in organic electronics and materials science.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar heterocyclic structures, known for their biological activities and potential as drug candidates.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
4-bromo-9-methylidene-7,8-dihydro-5H-oxepino[4,3-c]pyridine |
InChI |
InChI=1S/C10H10BrNO/c1-7-2-3-13-6-9-8(7)4-12-5-10(9)11/h4-5H,1-3,6H2 |
Clave InChI |
OVGSNWBRKPKVFC-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCOCC2=C(C=NC=C12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)


![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)



![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)



![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
